
Osimertinib-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osimertinib-13C,d3 is a labeled derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon-13 and deuterium. Osimertinib itself is known for its efficacy in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, such as T790M, L858R, and exon 19 deletions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osimertinib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Osimertinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Osimertinib-13C,d3 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Osimertinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs. Substitution reactions can result in various substituted derivatives of Osimertinib-13C,d3 .
Scientific Research Applications
Osimertinib-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies to understand the behavior of Osimertinib in biological systems.
Biology: Employed in studies to investigate the interaction of Osimertinib with cellular targets and pathways.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Osimertinib in treating NSCLC.
Industry: Applied in the development of new EGFR inhibitors and other targeted therapies .
Mechanism of Action
Osimertinib-13C,d3 exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. It binds covalently to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another first-generation EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against EGFR mutations.
Dacomitinib: Another second-generation EGFR inhibitor with enhanced potency
Uniqueness of Osimertinib-13C,d3
Osimertinib-13C,d3 is unique due to its incorporation of stable isotopes, which makes it a valuable tool for research applications. Its ability to selectively inhibit mutant forms of EGFR while sparing wild-type EGFR reduces toxicity and enhances its therapeutic profile. This makes it a preferred choice for studying the pharmacokinetics, metabolism, and mechanism of action of Osimertinib .
Biological Activity
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations, including T790M, which confer resistance to earlier TKIs. The compound Osimertinib-13CD3 represents a labeled variant of osimertinib, potentially used for pharmacokinetic studies and understanding its biological activity in clinical settings.
Osimertinib exerts its effects by irreversibly binding to the EGFR tyrosine kinase domain, inhibiting downstream signaling pathways that promote tumor growth and survival. This selective inhibition is particularly effective against tumors harboring the T790M mutation, as well as other sensitizing mutations such as L858R and exon 19 deletions.
Efficacy in Preclinical Models
In preclinical studies, osimertinib demonstrated significant tumor inhibition in models expressing double mutant EGFR (L858R/T790M). For instance, oral administration of osimertinib at a dose of 10 mg/kg resulted in an 85% reduction in EGFR phosphorylation in H1975 xenografts compared to controls. Sustained inhibition was observed over time, indicating its potential effectiveness in managing resistant NSCLC cases .
Case Study 1: Combination Therapy
A recent case report highlighted the efficacy of osimertinib when combined with bevacizumab for a patient with non-small cell lung cancer (NSCLC) harboring an uncommon EGFR exon 20 insertion mutation. The patient initially responded to osimertinib but experienced disease progression due to brain metastases. The addition of bevacizumab led to prolonged disease control, illustrating the potential for combination therapies involving osimertinib .
Case Study 2: Long-term Response
Another case documented a patient with advanced NSCLC who had previously failed treatment with gefitinib. Following the identification of the T790M mutation, the patient was switched to osimertinib, resulting in stable disease and significant control over brain metastases over a period exceeding four years .
Real-World Evidence
A real-world study assessed the outcomes of low-dose osimertinib in patients who had progressed on first- or second-generation TKIs. The study reported an overall response rate (ORR) of 77.3% and a median progression-free survival (PFS) of 10 months among patients treated with lower doses (20 mg and 40 mg once daily), suggesting that lower doses may maintain efficacy while reducing potential side effects .
CNS Activity and Blood-Brain Barrier Penetration
Osimertinib is notable for its ability to penetrate the blood-brain barrier (BBB), making it effective against brain metastases—a common complication in NSCLC. Preclinical models demonstrated that osimertinib achieved higher concentrations in the cerebrospinal fluid compared to other TKIs, leading to significant tumor regression in brain metastasis models . Clinical trials have corroborated these findings, showing improved outcomes for patients with CNS involvement .
Pharmacokinetics and Analytical Methods
Recent advancements in analytical techniques have enabled the precise measurement of osimertinib levels in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous determination of multiple TKIs, including osimertinib, facilitating pharmacokinetic studies that can guide treatment decisions .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Osimertinib-<sup>13</sup>CD3 to ensure isotopic purity and chemical stability?
- Methodological Answer :
- Use deuterium-labeled precursors in multi-step synthetic routes, with isotopic enrichment validated via NMR spectroscopy (e.g., <sup>13</sup>C and <sup>2</sup>H NMR) and high-resolution mass spectrometry (HRMS) .
- Employ HPLC purification with deuterated solvents to minimize isotopic exchange. Monitor reaction intermediates using LC-MS to confirm isotopic integrity .
- Validate stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) using accelerated stability testing .
Q. What experimental designs are critical for assessing Osimertinib-<sup>13</sup>CD3’s efficacy in preclinical models of EGFR-mutant NSCLC?
- Methodological Answer :
- Use patient-derived xenograft (PDX) models with confirmed EGFR T790M/C797S mutations to mirror clinical resistance mechanisms .
- Include positive controls (e.g., unlabeled Osimertinib) and negative controls (vehicle-only) to benchmark isotopic effects on pharmacokinetics (PK) and pharmacodynamics (PD) .
- Apply dose-ranging studies to establish therapeutic indices, with plasma and tissue samples analyzed via LC-MS/MS for metabolite profiling .
Q. How should researchers formulate hypotheses about Osimertinib-<sup>13</sup>CD3’s mechanism of action in overcoming drug resistance?
- Methodological Answer :
- Perform molecular dynamics simulations to compare binding affinities of labeled vs. unlabeled Osimertinib to EGFR mutants .
- Validate hypotheses using kinase inhibition assays (e.g., ADP-Glo™) and crystallography to visualize isotopic effects on drug-target interactions .
- Integrate transcriptomic profiling (RNA-seq) of resistant cell lines post-treatment to identify compensatory pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in Osimertinib-<sup>13</sup>CD3’s pharmacological data across different in vitro and in vivo models?
- Methodological Answer :
- Conduct meta-analyses of published datasets, focusing on variables like cell line genetic backgrounds or murine metabolic rates .
- Use sensitivity assays (e.g., IC50 shift assays) to quantify isotopic impacts on potency. Cross-validate findings with microdosing studies in non-human primates .
- Apply Bayesian statistical models to account for interspecies variability in PK/PD parameters .
Q. What statistical approaches are recommended for analyzing clinical trial data on Osimertinib-<sup>13</sup>CD3 when addressing missing or censored data?
- Methodological Answer :
- Use multiple imputation (MI) for missing baseline covariates, validated via Rubin’s rules for pooled estimates .
- For time-to-event data (e.g., progression-free survival), apply Cox proportional hazards models with Frailty adjustments for center effects .
- Report sensitivity analyses (e.g., worst-case scenarios) to quantify the impact of missing data on conclusions .
Q. How can researchers validate bioanalytical methods for quantifying Osimertinib-<sup>13</sup>CD3 and its metabolites in complex biological matrices?
- Methodological Answer :
- Follow ICH M10 guidelines for method validation, including:
- Specificity : Test interference from endogenous compounds in plasma/urine .
- Accuracy/Precision : Use spike-recovery experiments with ±15% acceptance criteria .
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion studies .
- Cross-validate with stable isotope-labeled internal standards (e.g., Osimertinib-d6) .
Q. Methodological Frameworks for Cross-Disciplinary Studies
Q. What strategies are effective for integrating multi-omics data (e.g., proteomic, metabolomic) into studies of Osimertinib-<sup>13</sup>CD3’s mechanism?
- Methodological Answer :
- Use network pharmacology models to map drug-target-pathway interactions, leveraging tools like Cytoscape or STRINGdb .
- Apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers of response from proteomic datasets .
- Validate findings with spatial transcriptomics in tumor microenvironments .
Q. How should researchers design pharmacokinetic-pharmacodynamic (PK/PD) models for Osimertinib-<sup>13</sup>CD3 in heterogeneous patient populations?
- Methodological Answer :
- Develop nonlinear mixed-effects models (NONMEM®) to account for inter-individual variability in drug clearance .
- Incorporate covariate analysis (e.g., body weight, CYP3A4 genotype) to optimize dosing regimens .
- Validate models using bootstrap resampling and visual predictive checks .
Q. Ethical and Reproducibility Considerations
Q. What ethical frameworks apply when using Osimertinib-<sup>13</sup>CD3 in clinical trials involving vulnerable populations (e.g., pediatric patients)?
- Methodological Answer :
- Adhere to ICH E11 guidelines for pediatric trial design, including age-de-escalation cohorts and minimal risk assessments .
- Implement Data Safety Monitoring Boards (DSMBs) to review adverse events and ensure equipoise .
Q. How can researchers ensure reproducibility in studies of Osimertinib-<sup>13</sup>CD3’s isotopic effects?
- Methodological Answer :
- Publish raw spectral data (e.g., NMR, MS) in open-access repositories like MetaboLights .
- Follow ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry and randomization protocols .
- Provide stepwise synthetic protocols with batch-specific isotopic purity certificates .
Properties
Molecular Formula |
C28H33N7O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3 |
InChI Key |
DUYJMQONPNNFPI-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.